REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]1([C:15]2[NH:19][N:18]=[N:17][N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Na]>COCCO>[CH2:1]([N:19]1[C:15]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:16][N:17]=[N:18]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,^1:19|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
sodium 5-phenyltetrazole
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NN=NN1.[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate NaCl
|
Type
|
ADDITION
|
Details
|
Water (250 ml) was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
to precipitate a product which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with H2O (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried in-vacuo at 60° C. for four hours
|
Duration
|
4 h
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1N=NN=C1C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |